molecular formula C14H19N3O4 B5757976 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane

1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane

Cat. No. B5757976
M. Wt: 293.32 g/mol
InChI Key: DQZALINDZMWWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane, also known as ANR-010, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders.

Mechanism of Action

1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane is believed to exert its therapeutic effects by modulating the activity of the NMDA receptor, a key player in neuronal communication and plasticity. Specifically, 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane binds to a specific site on the NMDA receptor and enhances its activity, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing inflammation, increasing neurotrophic factor expression, and protecting against neuronal damage. 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane is that it has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane research. These include further preclinical studies to determine its safety and efficacy in various neurological disorders, as well as clinical trials to test its therapeutic potential in humans. Additionally, 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane could be further developed as a tool for studying the NMDA receptor and its role in neuronal communication and plasticity.

Synthesis Methods

1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 6-nitro-1,3-benzodioxole with 1-methyl-4-bromomethyl-1,4-diazepane in the presence of a base. The resulting compound is then reduced to form 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane.

Scientific Research Applications

1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

properties

IUPAC Name

1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-15-3-2-4-16(6-5-15)9-11-7-13-14(21-10-20-13)8-12(11)17(18)19/h7-8H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZALINDZMWWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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